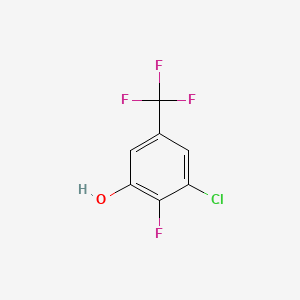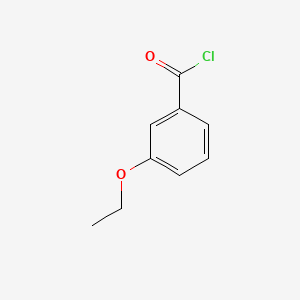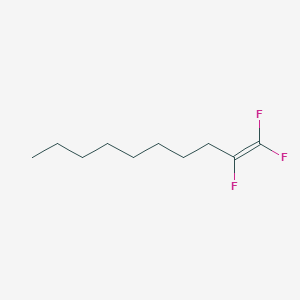
3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-fluoro-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H3ClF4O. It is a halogenated phenol derivative, characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a phenol ring.
Wirkmechanismus
Target of Action
It’s known that this compound is used as an important intermediate in organic synthesis .
Mode of Action
It’s generally prepared through a fluorination reaction on pyridine . The trifluoromethyl group or the halogen atoms (chlorine and fluorine) in the compound could potentially interact with its targets, causing changes in their function or structure.
Biochemical Pathways
As an intermediate in organic synthesis, it’s likely involved in various chemical reactions and pathways, depending on the final products it’s used to synthesize .
Pharmacokinetics
It’s known that the compound has a high gi absorption . More detailed pharmacokinetic studies would be needed to fully understand its bioavailability and other ADME properties.
Result of Action
As an intermediate in organic synthesis, its effects would largely depend on the final compounds it’s used to produce .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol. It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°C . It’s also important to note that it’s a hazardous compound, with certain toxicity and corrosiveness .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol typically involves halogenation and fluorination reactions. One common method includes the reaction of 3-chloro-4-hydroxyphenyl chloride with trifluoromethanol under appropriate conditions to introduce the trifluoromethyl group . Another approach involves the fluorination of 2,3-dichloro-5-trichloromethylpyridine using anhydrous hydrogen fluoride at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and fluorination processes, utilizing specialized equipment to handle the reactive and hazardous reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-fluoro-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or chromium trioxide.
Reducing Agents: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Catalysts: Coupling reactions often require palladium catalysts and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-fluoro-5-(trifluoromethyl)phenol has several scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: A related compound with an aldehyde group instead of a phenol group.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A pyridine derivative with similar halogenation and trifluoromethyl substitution.
Uniqueness
3-Chloro-2-fluoro-5-(trifluoromethyl)phenol is unique due to its specific combination of halogen and trifluoromethyl groups on a phenol ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
IUPAC Name |
3-chloro-2-fluoro-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLHLYVTNGBKCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378699 |
Source


|
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-12-6 |
Source


|
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B1304614.png)










